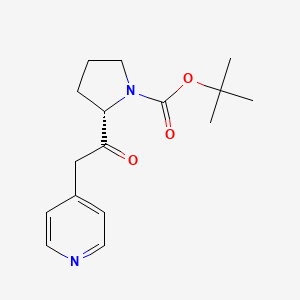
(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a pyridinyl-acetyl group and a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridinyl-Acetyl Group: The pyridinyl-acetyl group is introduced via an acylation reaction using pyridine-4-acetic acid or its derivatives.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The pyridinyl group can be oxidized to form N-oxides.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Oxidation: Pyridinyl N-oxides.
Reduction: Alcohol derivatives.
Deprotection: Free amine form of the compound.
Wissenschaftliche Forschungsanwendungen
(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The pyridinyl group can interact with enzymes or receptors, while the pyrrolidine ring provides structural stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine: The racemic mixture containing both enantiomers.
2-(2-pyridin-4-yl-acetyl)-pyrrolidine: Lacks the Boc protecting group.
Uniqueness
(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine is unique due to its specific chiral configuration, which can influence its interaction with biological targets and its overall reactivity. The presence of the Boc group also provides protection during synthetic processes, allowing for selective reactions to occur.
Eigenschaften
Molekularformel |
C16H22N2O3 |
|---|---|
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-(2-pyridin-4-ylacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-4-5-13(18)14(19)11-12-6-8-17-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
NZZWHXPFIPRCMV-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)CC2=CC=NC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


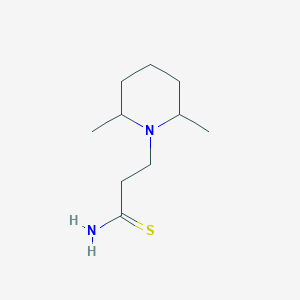
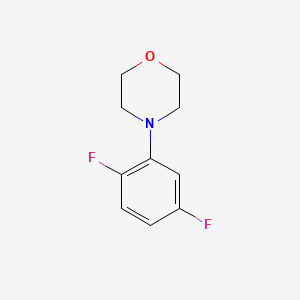
![methyl 2-[(3S,3aR,6aS)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]benzoate](/img/structure/B14131202.png)

![N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate](/img/structure/B14131217.png)

![Propan-2-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14131220.png)
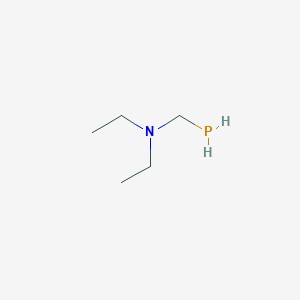
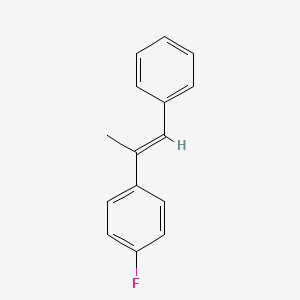
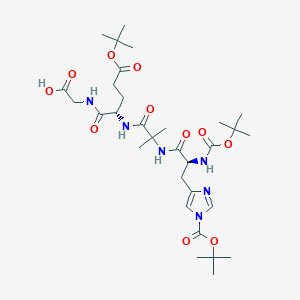
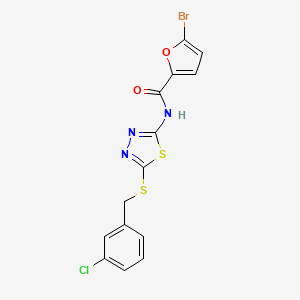

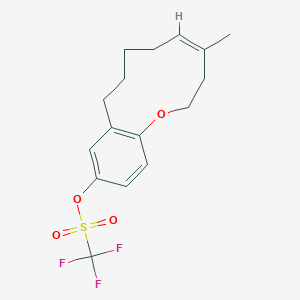
![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)
